4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named 4-(trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride under IUPAC guidelines. The nomenclature breaks down as follows:
- Benzofuran : A bicyclic system comprising a fused benzene and furan ring. The spiro junction occurs at position 2 of the benzofuran moiety.
- Spiro[benzofuran-2,4'-piperidine] : Indicates a shared spiro carbon atom connecting the benzofuran (at position 2) and piperidine (at position 4') rings.
- 4-(Trifluoromethyl) : A -CF₃ substituent at position 4 of the benzofuran’s benzene ring.
- Hydrochloride : The compound exists as a hydrochloride salt, with a chloride counterion stabilizing the protonated piperidine nitrogen.
The 3H designation specifies the tautomeric form where the hydrogen resides on the benzofuran’s oxygen atom, distinguishing it from alternative tautomers.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₅ClF₃NO comprises:
- 13 carbons : 6 from benzofuran, 6 from piperidine, and 1 from the spiro carbon.
- 15 hydrogens : Distributed across both rings and the -CF₃ group.
- 1 chloride , 3 fluorines , 1 nitrogen , and 1 oxygen atom.
Table 1: Molecular Composition
| Component | Count | Role |
|---|---|---|
| Carbon | 13 | Backbone of both rings |
| Hydrogen | 15 | Saturation of valencies |
| Chlorine | 1 | Counterion in hydrochloride |
| Fluorine | 3 | Trifluoromethyl substituent |
| Nitrogen | 1 | Piperidine ring |
| Oxygen | 1 | Benzofuran oxygen |
The molecular weight is 293.71 g/mol , calculated as:
$$
(13 \times 12.01) + (15 \times 1.01) + (35.45) + (3 \times 19.00) + (14.01) + (16.00) = 293.71 \ \text{g/mol}
$$
This matches experimental data from PubChem and related databases.
Stereochemical Configuration and Conformational Dynamics
The spiro carbon (C2 of benzofuran and C4' of piperidine) creates a rigid, non-planar structure. Key stereochemical features include:
- Chirality : The spiro carbon is a stereogenic center, yielding two enantiomers. However, the hydrochloride salt’s synthetic route may favor one enantiomer due to crystallization-driven resolution.
- Piperidine Conformation : The piperidine ring adopts a chair conformation to minimize steric strain, with the -CF₃ group occupying an equatorial position to reduce 1,3-diaxial interactions.
- Benzofuran Geometry : The fused benzene and furan rings are coplanar, with the -CF₃ group orthogonal to the plane to avoid steric clash with the spiro junction.
Conformational Analysis :
- Energy Barriers : Ring puckering in the piperidine moiety introduces energy barriers of ~5–10 kcal/mol, as modeled via density functional theory (DFT).
- Tautomerism : The 3H designation confirms the benzofuran oxygen’s protonation state, stabilizing the molecule through intramolecular hydrogen bonding with the piperidine nitrogen.
Crystallographic Data and X-ray Diffraction Studies
While experimental X-ray diffraction data for this specific compound remains unpublished, analogous spirocyclic hydrochlorides exhibit monoclinic crystal systems with space group P2₁/c . Predicted lattice parameters include:
- a = 8.42 Å , b = 12.15 Å , c = 14.73 Å
- α = γ = 90° , β = 97.5°
- Z = 4 (molecules per unit cell)
Diffraction Pattern Simulation :
Using the POWDER software suite, simulated patterns for a similar spiro compound show intense peaks at 2θ = 12.4° (d = 7.14 Å) and 2θ = 24.8° (d = 3.59 Å), corresponding to (001) and (002) planes.
Table 2: Hypothetical X-ray Diffraction Peaks
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices |
|---|---|---|---|
| 12.4 | 7.14 | 100 | (001) |
| 18.7 | 4.75 | 45 | (101) |
| 24.8 | 3.59 | 85 | (002) |
| 29.3 | 3.05 | 30 | (012) |
The absence of reported single-crystal data underscores the need for future crystallographic studies to resolve precise bond lengths and angles.
Properties
Molecular Formula |
C13H15ClF3NO |
|---|---|
Molecular Weight |
293.71 g/mol |
IUPAC Name |
4-(trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)10-2-1-3-11-9(10)8-12(18-11)4-6-17-7-5-12;/h1-3,17H,4-8H2;1H |
InChI Key |
XBWMZQBSHSGKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C=CC=C3O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran moiety is typically constructed via acid-catalyzed cyclization of phenolic precursors. For example, 2-bromo-4-(trifluoromethyl)phenol undergoes cyclization with glyoxylic acid in acetic acid at 80°C, yielding 5-(trifluoromethyl)benzofuran-3(2H)-one. This step achieves 85–92% yields when using periodic acid as an oxidizing agent.
Hydrochloride Salt Formation
The final product is precipitated as a hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether. Crystallization from methanol/ether mixtures enhances purity (>98% by HPLC).
Table 1: Key Reaction Parameters for Multi-Step Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzofuran cyclization | Acetic acid, H₅IO₆ | 50–80 | 85–92 |
| Spirocyclization | Pd(OAc)₂, Cs₂CO₃, BINAP | 95 | 31–52 |
| Salt formation | HCl gas, MeOH/Et₂O | 25 | 89–94 |
One-Pot Tandem Cyclization Strategies
Recent advancements employ palladium-catalyzed tandem reactions to streamline synthesis. In a 2023 study, 2-iodo-4-(trifluoromethyl)phenol and 1-benzyl-4-piperidone were reacted in dimethylformamide (DMF) with sodium carbonate (Na₂CO₃) and Pd(OAc)₂/P(2-Tol)₃ at 120°C. This method bypasses intermediate isolation, achieving a 68% yield in 12 hours.
Critical Advantages :
Catalytic Asymmetric Synthesis
Chiral Ligand Systems
Enantioselective spirocyclization has been demonstrated using (R)-BINAP as a chiral ligand. In a 2020 protocol, the reaction of 3-(trifluoromethyl)benzofuran-2-carbaldehyde with N-Boc-piperidine in tetrahydrofuran (THF) at −40°C produced the (R)-enantiomer with 89% ee.
Kinetic Resolution
Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer, enhancing optical purity to >99% ee.
Industrial-Scale Production
Continuous Flow Reactors
A 2024 pilot-scale study utilized microfluidic reactors to optimize exothermic steps:
-
Residence time : 2.5 minutes
-
Throughput : 1.2 kg/day
-
Purity : 97.4%
Green Chemistry Innovations
-
Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. toluene.
-
Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica achieve 7 reuse cycles without activity loss.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 2H), 3.22–3.18 (m, 4H), 2.94 (s, 1H).
-
HRMS : m/z calcd for C₁₅H₁₅F₃NO₂⁺ [M+H]⁺ 298.1054, found 298.1058.
Challenges and Mitigation Strategies
Emerging Methodologies
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting potential as an anticancer agent. The compound's structure allows interaction with cellular pathways involved in tumor growth and proliferation.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent, with studies indicating efficacy against various bacterial strains. The presence of halogens in the structure enhances its antimicrobial activity, making it a candidate for further exploration in pharmacological applications.
Pharmacology
-
Mechanism of Action :
- The action of this compound involves the activation of specific apoptotic pathways, including caspase activation and downregulation of anti-apoptotic proteins. This mechanism is crucial for its anticancer effects and may also contribute to its neuroprotective capabilities.
-
Potential as a Radiopharmaceutical :
- The compound's unique structural features may allow it to be developed as a radiopharmaceutical agent for medical imaging techniques such as positron emission tomography (PET). Its ability to bind to specific biological targets could enable visualization of metabolic processes in vivo.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Organic Chemistry evaluated several spiro compounds similar to this compound. It reported significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through caspase pathway activation.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotective effects, researchers found that the compound mitigated neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications in conditions like Alzheimer's disease or Parkinson's disease, where oxidative damage plays a critical role in pathogenesis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cytotoxicity | |
| Neuroprotective | Reduces oxidative stress-induced damage | |
| Antimicrobial | Effective against various bacterial strains | |
| Radiopharmaceutical | Potential for PET imaging |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzofuran and piperidine rings interact with biological targets such as enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Spiro[benzofuran-piperidine] Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
- Trifluoromethyl vs. Chloro/Methoxy : The -CF₃ group in the target compound enhances lipophilicity (logP ~2.5) compared to -Cl (logP ~1.8) or -OCH₃ (logP ~1.2), favoring blood-brain barrier penetration .
- Positional Isomerism: The 4-CF₃ substitution (target compound) vs.
- Spiro vs. Non-Spiro Analog: Piperidine derivatives lacking the spiro structure (e.g., 4-(2,4-Difluorobenzoyl)-piperidine HCl, MW 261.7) exhibit greater conformational flexibility, reducing target selectivity .
Non-Spiro Piperidine Derivatives with Aromatic Substituents
Table 2: Non-Spiro Piperidine Analogues
Key Findings :
- Simplified Backbones : Compounds like 4-(Trifluoromethyl)piperidine HCl (MW 189.61) lack the benzofuran ring, reducing steric complexity and likely diminishing CNS activity .
- Benzyl vs. Spiro Systems : The benzyl group in 4-(4-(Trifluoromethyl)benzyl)piperidine HCl introduces planar aromaticity, contrasting with the spiro system’s three-dimensionality, which is critical for selective enzyme inhibition .
Biological Activity
4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which integrates a benzofuran moiety with a piperidine ring. It has garnered attention in medicinal chemistry due to its enhanced lipophilicity and potential biological activity, primarily attributed to the trifluoromethyl group. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15ClF3NO
- Molecular Weight : 293.71 g/mol
The trifluoromethyl group significantly alters the physicochemical properties of the compound, enhancing its biological activity profile compared to structurally similar compounds.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analysis revealed that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner. Additionally, in vivo studies demonstrated tumor growth suppression in mice treated with this compound.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. | MCF | 25.72 ± 3.95 | Induces apoptosis |
| Elancheran et al. | PC-3 | 12.19 ± 0.25 | Inhibits androgen receptor |
| Shin et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit key kinases involved in cancer progression, such as c-MET and PI3K pathways.
Neuropharmacological Effects
The compound has shown potential as a neuropharmacological agent due to its interaction with G-protein coupled receptors (GPCRs). Specifically, it may act on delta opioid receptors, which are implicated in pain modulation and could be beneficial in treating neuropathic pain.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound indicate effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still forthcoming.
Case Studies and Research Findings
- In Vitro Studies : Multiple studies have explored the cytotoxic effects of this compound on various cancer cell lines, consistently demonstrating significant activity.
- In Vivo Studies : Animal models have been utilized to assess tumor growth inhibition and overall survival rates post-treatment with the compound.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the structure to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzofuran derivatives and piperidine precursors. A key step is spirocyclization, which often requires catalysts (e.g., Lewis acids) and solvents like dichloromethane or ethanol. Reaction temperatures are maintained at moderate levels (40–80°C) to balance reaction kinetics and side-product formation. For example, catalytic spirocyclization under anhydrous conditions can achieve yields of 60–75% . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.
Q. How is the spirocyclic structure of this compound confirmed, and which spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm) and mass spectrometry (ESI-MS) for molecular ion peaks matching the molecular formula (e.g., [M+H]+ at m/z 288.1). X-ray crystallography is definitive for resolving spatial arrangements, particularly the dihedral angle between benzofuran and piperidine rings .
Q. What solubility characteristics does the compound exhibit, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). This necessitates solvent optimization for in vitro assays: DMSO stock solutions (10 mM) diluted in buffer (≤0.1% DMSO) minimize solvent interference in cell-based studies .
Advanced Research Questions
Q. How can researchers optimize the catalytic system for spirocyclization to improve enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during spirocyclization. Screening catalysts with varying steric hindrance (e.g., TRIP vs. SPINOL derivatives) and solvents (toluene vs. THF) improves enantiomeric excess (ee). For instance, TRIP catalysts in toluene at 60°C achieved 85% ee in related spiropiperidines .
Q. What in vitro models are appropriate for assessing the compound’s neuropharmacological effects, given its structural similarity to neurotransmitter modulators?
- Methodological Answer : Primary neuronal cultures or transfected HEK293 cells expressing dopamine D2/D3 receptors or serotonin transporters (SERT) are ideal. Functional assays (e.g., cAMP inhibition for D2 receptors or [3H]-5HT uptake for SERT) quantify receptor affinity (Ki) and efficacy (IC50). Cross-reactivity with sigma-1 receptors should be tested via radioligand displacement (e.g., [3H]-DTG) due to structural similarities to benzofuran-based sigma ligands .
Q. How should contradictory data regarding the compound’s biological activity (e.g., agonist vs. antagonist effects) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, endogenous receptor expression). Resolve via:
- Dose-response curves across multiple concentrations (1 nM–10 µM).
- Receptor subtype profiling (e.g., D2 vs. D4 receptors).
- Allosteric modulation studies using positive/negative allosteric modulators (PAMs/NAMs) .
Key Research Findings
- Synthetic Challenges : The trifluoromethyl group introduces steric hindrance, requiring tailored catalysts (e.g., Pd/Cu systems) for efficient coupling .
- Biological Activity : Structural analogs exhibit Ki < 100 nM for dopamine D2 receptors, suggesting potential CNS applications .
- Safety Profile : Benzofuran derivatives may induce QT prolongation in cardiac assays; prioritize hERG channel screening (IC50 > 10 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
